molecular formula C6H14O6 B1682158 Sorbitol CAS No. 50-70-4

Sorbitol

Cat. No. B1682158
CAS RN: 50-70-4
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-JGWLITMVSA-N
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Description

Synthesis Analysis

Sorbitol is synthesized via a glucose reduction reaction . The reaction requires NADH and is catalyzed by aldose reductase . Glucose reduction is the first step of the polyol pathway of glucose metabolism . Commercial production of this compound is primarily through the hydrogenation of glucose from corn syrup .


Molecular Structure Analysis

This compound is an isomer of mannitol, another sugar alcohol; the two differ only in the orientation of the hydroxyl group on carbon 2 . This compound has a molecular formula of C6H14O6 .


Chemical Reactions Analysis

This compound can undergo sequential dehydration to produce isosorbide . This reaction involves a variety of acidified Nb2O5 catalysts . This compound can also react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a molar mass of 182.17 g/mol, a melting point of 94–96 °C, and is soluble in water .

In Vivo

Sorbitol has been used extensively in scientific research applications in vivo. It has been used to study the effects of diabetes and obesity on the body, as well as the metabolism of carbohydrates and lipids. It has also been used to study the effects of drugs on the body, as well as the effects of alcohol and other drugs on the brain.

In Vitro

In vitro research applications of sorbitol include the study of its effects on cell cultures and the study of its effects on enzymes. It has been used to study the effects of drugs on cell cultures, as well as the effects of alcohol and other drugs on enzymes. It has also been used to study the effects of drugs on proteins and other macromolecules.

Mechanism of Action

Target of Action

Sorbitol, a polyhydric alcohol, primarily targets the large intestine . It is used as a laxative to relieve constipation and also as a urologic irrigating fluid . It can stabilize the fungal structure when cell wall damage occurs .

Mode of Action

This compound exerts its laxative effect by drawing water into the large intestine, thereby stimulating bowel movements . This osmotic effect increases the volume of the intestines, which stimulates peristalsis and results in evacuation .

Biochemical Pathways

The this compound or polyol pathway is a two-step metabolic pathway that converts glucose into fructose . The first step involves the conversion of glucose to this compound via the enzyme aldose reductase . This step utilizes a hydrogen group donated by NADPH . The second step involves the conversion of this compound into fructose via the enzyme this compound dehydrogenase . This step donates a hydrogen group to NAD+, creating a byproduct of NADH .

Pharmacokinetics

This compound is poorly absorbed in both oral and rectal administration . It is primarily metabolized in the liver to fructose . The onset of action for rectal administration is between 0.25 to 1 hour .

Result of Action

The primary result of this compound’s action is the relief of constipation . By drawing water into the large intestine, it softens the stool and stimulates bowel movements . This makes it easier for the stool to pass, thereby relieving constipation .

Action Environment

This compound is a sugar alcohol that occurs naturally in fruits and berries . It is sweet, but only half as sweet as sugar . Large amounts of this compound may have a strong laxative effect and even cause diarrhea . The FDA requires foods “whose reasonably foreseeable consumption may result in a daily ingestion of 50 grams of this compound” to bear the label statement: "Excess consumption may have a laxative effect" .

Biological Activity

Sorbitol has been shown to possess a number of biological activities. It has been shown to possess antifungal, antiviral, and anti-inflammatory activities. It has also been shown to possess anti-oxidant and anti-cancer activities. In addition, it has been shown to possess anti-diabetic and anti-obesity activities.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to affect the metabolism of carbohydrates, lipids, and proteins. It has also been shown to affect the absorption of nutrients in the gastrointestinal tract. In addition, it has been shown to affect the absorption of water and electrolytes in the body.

Advantages and Limitations for Lab Experiments

The use of sorbitol in laboratory experiments has a number of advantages. It is non-toxic and has a low cost. It is also easy to store and handle. However, it is important to note that this compound has a number of limitations. It is not very soluble in water and can form insoluble complexes with some proteins and other macromolecules. In addition, it can interfere with some biochemical reactions.

Future Directions

For research on sorbitol include the development of new synthesis methods for producing this compound and the development of new applications for this compound in medicine and industry. In addition, further research is needed to determine the effects of this compound on the metabolism of drugs, the activity of enzymes involved in drug metabolism, and the activity of receptors involved in drug action. Additional research is also needed to determine the effects of this compound on the absorption of nutrients in the gastrointestinal tract and the absorption of water and electrolytes in the body. Finally, further research is needed to explore the potential benefits of this compound in the prevention and treatment of diabetes and obesity.

properties

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1
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InChI Key

FBPFZTCFMRRESA-JGWLITMVSA-N
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
Record name SORBITOL
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Related CAS

123236-29-3
Record name Polysorbitol
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DSSTOX Substance ID

DTXSID5023588
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Molecular Weight

182.17 g/mol
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Physical Description

Sorbitol is an odorless colorless solid. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid, White hygroscopic powder, crystalline powder, flakes or granules., Hygroscopic solid; [Merck Index] White odorless powder; Hygroscopic; [Alfa Aesar MSDS], Liquid, WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.
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Boiling Point

Very high (USCG, 1999), 295 °C at 3.5 mm Hg
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Flash Point

542 °F (USCG, 1999)
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Solubility

Very soluble in water, slightly soluble in ethanol, Very soluble in acetone, Freely sol in water (up to 83%); sol in methanol, isopropanol, butanol, cyclohexanol, phenol, acetone, acetic acid, dimethylformamide, pyridine, acetamide solutions; practically insoluble in most other org solvents; quite soluble in hot alcohol, sparingly soluble in cold alcohol, In water, 6.9X10+5 mg/L at 20 °C, In water, 2.75X10+6 mg/L at 25 °C, 2750.0 mg/mL, Solubility in water, g/100ml at 20 °C: 220
Record name Sorbitol
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Density

1.49 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.489 g/cu cm 20 °C, 1.5 g/cm³
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Mechanism of Action

Sorbitol exerts its laxative effect by drawing water into the large intestine, thereby stimulating bowel movements., ... Sorbitol exerts hygroscopic and/or local irritant action, drawing water from tissues into feces and reflexly stimulating evacuation., The polyol pathway consists of two enzymes aldose reductase (AR) and sorbitol dehydrogenase (SDH); the former is the first enzyme in the polyol pathway, that catalyzes the reduction of glucose to sorbitol, the latter is the second one, that converts sorbitol to fructose using by NAD(+) as a cofactor. ... SDH activity, the second step in the polyol pathway, might make a greater contribution to the etiology of diabetic retinopathy than does the first step involving AR. /This paper proposes/ a novel hypothesis that polymorphisms of SDH gene may be correlated with SDH gene expression levels in diabetic retinas, thus being a valuable genetic marker for diabetic retinopathy., It has been reported that sorbitol induces apoptosis in several cancer cell lines. ... In /this/ study, the intracellular signaling pathways of sorbitol-induced apoptosis in human K562 cells were investigated using both morphological analysis and DNA fragmentation technique. In this study, we demonstrated that sorbitol-induced apoptosis in human K562 cells is a concentration- and time-dependent manner. This sorbitol-induced apoptosis in human K562 cells was also accompanied by the up-regulation of Bax, and down-regulation of p-Bcl-2, but no effect on the levels of Bcl-X(L). Moreover, the sorbitol treatment resulted in a significant reduction of mitochondria membrane potential, increase in the release of mitochondrial cytochrome c (cyt c), and activation of caspase 3. Furthermore, treatment with caspase 3 inhibitor (z-DEVD-fmk) was capable of preventing the sorbitol-induced caspase 3 activity and cell death. These results clearly demonstrate that the induction of apoptosis by sorbitol involves multiple cellular/molecular pathways and strongly suggest that pro- and anti-apoptotic Bcl-2 family proteins, mitochondrial membrane potential, mitochondrial cyt c, and caspase 3, they all participate in sorbitol-induced apoptotic process in human K562 cells., Chronic diabetic complications, in particular, nephropathy, peripheral and autonomic neuropathy, "diabetic foot," retinopathy, and cardiovascular disease, remain the major cause of morbidity and mortality in patients with diabetes mellitus. Growing evidence indicates that both increased activity of the sorbitol pathway of glucose metabolism and enhanced oxidative stress are the leading factors in the pathogenesis of diabetic complications. The relation between the two mechanisms remains the area of controversy. One group has reported that increased sorbitol pathway activity has a protective rather than detrimental role in complication-prone tissues because the pathway detoxifies toxic lipid peroxidation products. Others put forward a so-called "unifying hypothesis" suggesting that activation of several major pathways implicated in diabetic complications (eg, sorbitol pathway) occurs due to increased production of superoxide anion radicals in mitochondria and resulting poly(ADP-ribose) polymerase activation. This review (a) presents findings supporting a key role for the sorbitol pathway in oxidative stress and oxidative stress-initiated downstream mechanisms of diabetic complications, and (b) summarizes experimental evidence against a detoxifying role of the sorbitol pathway, as well as the "unifying concept."
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Impurities

Arsenic (as As): not more than 3 mg/kg; Chloride: not more than 0.005%; Heavy metals (as Pb): not more than 5 mg/kg; Lead: not more than 1 mg/kg; reducing sugar: Not more than 0.3%; Ash: not more than 0.1%; Sulfate: not more than 0.01%; Total sugars: not more than 1.0%; Water: not more than 1.0%
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Color/Form

Needles from water, White powder, as granules, or as crystalline masses, White crystalline powder, WHITE POWDER, GRANULES, OR FLAKES

CAS RN

50-70-4, 69-65-8, 98201-93-5
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name D-SORBITOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

230 °F (USCG, 1999), 88 to 102 °C, 111 °C, 11 °C, 110-112 °C
Record name SORBITOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9087
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sorbitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01638
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SORBITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name D-Sorbitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sorbitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name D-SORBITOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0892
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sorbitol
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Sorbitol
Reactant of Route 3
Sorbitol
Reactant of Route 4
Sorbitol
Reactant of Route 5
Sorbitol
Reactant of Route 6
Sorbitol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.